molecular formula C33H35NO13 B1684452 Elsamitrucin CAS No. 97068-30-9

Elsamitrucin

Cat. No.: B1684452
CAS No.: 97068-30-9
M. Wt: 653.6 g/mol
InChI Key: MGQRRMONVLMKJL-KWJIQSIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Elsamitrucin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Elsamitrucin has a wide range of scientific research applications, including:

Mechanism of Action

Biological Activity

Elsamitrucin (BMY-28090), a heterocyclic antineoplastic antibiotic, is derived from the fermentation products of the gram-positive bacterium Actinomycete strain J907-21. Its unique mechanism of action involves intercalation into DNA at guanine-cytosine (G-C) rich sequences, inhibiting topoisomerase I and II, and ultimately leading to single-strand breaks and the prevention of DNA replication . This compound has been explored for its potential in treating various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and non-Hodgkin's lymphoma (NHL).

This compound's primary biological activity stems from its ability to bind to DNA and inhibit critical enzymes involved in DNA replication. The following points summarize its mechanism:

  • Intercalation : this compound intercalates into G-C rich regions of DNA, disrupting normal function.
  • Topoisomerase Inhibition : It inhibits both topoisomerase I and II, leading to DNA strand breaks .
  • Oncolytic Activity : Demonstrates significant antitumor activity against a variety of cancers, including metastatic breast cancer, colorectal cancer, and NSCLC .

Phase II Trials

  • Non-Small Cell Lung Cancer :
    • A Phase II study involved 17 patients with previously untreated NSCLC. The administration of 25 mg/m² of this compound intravenously did not yield any documented tumor responses among the evaluable patients. Mild to moderate toxicities were reported, primarily nausea and local skin reactions .
  • Breast and Colorectal Cancer :
    • In studies focused on metastatic breast cancer and colorectal cancer, this compound was evaluated for its efficacy. Results indicated that while some patients exhibited stable disease, overall response rates were limited .
  • Non-Hodgkin's Lymphoma :
    • In a separate Phase I trial with NHL patients, 13% exhibited a significant reduction in tumor size (≥50%), with durations ranging from 5 to 30 weeks . This suggests potential utility in specific subsets of lymphoma patients.

Toxicity Profile

The toxicity profile of this compound appears favorable compared to other chemotherapeutics:

  • Hematological Safety : Notably, this compound does not induce myelosuppression or cardiotoxicity, making it a candidate for combination therapies without the typical blood-related side effects associated with many chemotherapeutic agents .
  • Adverse Events : Common adverse events included mild nausea and vomiting; however, serious adverse events such as hepatotoxicity were reported at higher doses in veterinary studies involving dogs with malignant tumors .

Veterinary Applications

A notable study involved administering this compound to dogs with spontaneous malignant tumors that were refractory to conventional therapies. The findings indicated that:

  • Dosage Tolerance : A dose of 0.08 mg/kg was well tolerated without serious adverse events.
  • Adverse Events : Some serious adverse events occurred at higher doses, including heart failure and hepatotoxicity .

Summary Table of Clinical Findings

Study TypeCancer TypePatient CountResponse RateNotable Toxicities
Phase IINon-Small Cell Lung Cancer170%Nausea, vomiting
Phase INon-Hodgkin's Lymphoma3113%Mild hematological toxicity
VeterinaryMalignant Tumors in Dogs20VariableHeart failure, hepatotoxicity

Properties

Key on ui mechanism of action

Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication.

CAS No.

97068-30-9

Molecular Formula

C33H35NO13

Molecular Weight

653.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

InChI

InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1

InChI Key

MGQRRMONVLMKJL-KWJIQSIXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Appearance

Solid powder

Key on ui other cas no.

97068-30-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10Oelsaminosylelsarosylchartarin;  elsamicin A;  BBM 2478A;  BMY2800;  BRN 5214813;  BMY28090 D03977

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elsamitrucin
Reactant of Route 2
Elsamitrucin
Reactant of Route 3
Elsamitrucin
Reactant of Route 4
Elsamitrucin
Reactant of Route 5
Elsamitrucin
Reactant of Route 6
Reactant of Route 6
Elsamitrucin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.